molecular formula C27H27N3O5 B10856409 PLpro inhibitor 7

PLpro inhibitor 7

Cat. No.: B10856409
M. Wt: 473.5 g/mol
InChI Key: QEHLIVYTSIQCOG-IECKCJDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PLpro inhibitor 7 is a synthetic organic compound designed as a covalent inhibitor of the papain-like protease (PLpro) from severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The papain-like protease domain of non-structural protein 3 (Nsp3) from SARS-CoV-2 is essential for viral replication and dysregulates the host immune response by cleaving ubiquitin and interferon-stimulated gene 15 protein from host proteins . This compound has shown potent inhibition of PLpro, making it a promising candidate for therapeutic development against coronavirus disease 2019 (COVID-19).

Preparation Methods

. The synthetic route includes the following steps:

    Formation of the peptidomimetic linker: This involves the coupling of a naphthalen-1-ylethyl group with a phenylpropanoyl group.

    Introduction of the reactive electrophile: This step involves the addition of a hydrazinyl group to the peptidomimetic linker.

    Final assembly: The final compound is formed by esterification with methyl (E)-4-oxobut-2-enoate.

Industrial production methods for PLpro inhibitor 7 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

PLpro inhibitor 7 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-1-ylethyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

PLpro inhibitor 7 has several scientific research applications:

    Chemistry: The compound is used as a model for studying covalent inhibition mechanisms and structure-activity relationships.

    Biology: It is employed in research to understand the role of PLpro in viral replication and host immune response modulation.

    Medicine: this compound is being investigated as a potential therapeutic agent for COVID-19 due to its ability to inhibit SARS-CoV-2 replication.

    Industry: The compound can be used in the development of antiviral drugs and diagnostic tools for coronavirus infections.

Mechanism of Action

PLpro inhibitor 7 exerts its effects by covalently binding to the active site of the papain-like protease domain of non-structural protein 3 from SARS-CoV-2 . This binding inhibits the protease activity, preventing the cleavage of the viral polyprotein and the dysregulation of the host immune response. The molecular targets involved include the ubiquitin and interferon-stimulated gene 15 protein substrates of PLpro.

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

methyl (E)-4-[2-[3-[2-[[(1R)-1-naphthalen-1-ylethyl]carbamoyl]phenyl]propanoyl]hydrazinyl]-4-oxobut-2-enoate

InChI

InChI=1S/C27H27N3O5/c1-18(21-13-7-10-19-8-3-5-11-22(19)21)28-27(34)23-12-6-4-9-20(23)14-15-24(31)29-30-25(32)16-17-26(33)35-2/h3-13,16-18H,14-15H2,1-2H3,(H,28,34)(H,29,31)(H,30,32)/b17-16+/t18-/m1/s1

InChI Key

QEHLIVYTSIQCOG-IECKCJDVSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3CCC(=O)NNC(=O)/C=C/C(=O)OC

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3CCC(=O)NNC(=O)C=CC(=O)OC

Origin of Product

United States

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